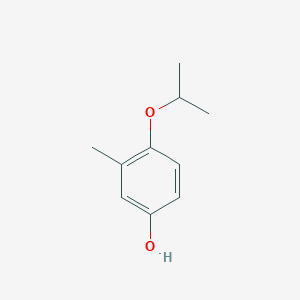

4-Isopropoxy-3-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

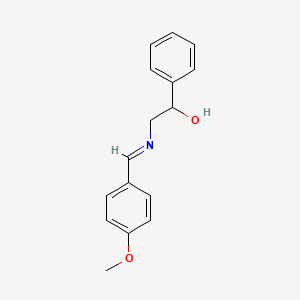

4-Isopropoxy-3-methylphenol is a chemical compound with the CAS Number: 1216201-65-8 . It has a molecular weight of 166.22 and its IUPAC name is 4-isopropoxy-3-methylphenol . It is stored at temperatures between 2-8°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for 4-Isopropoxy-3-methylphenol is1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Applications De Recherche Scientifique

Antioxidant and Biological Activities

A comparative study on the antioxidant and biological activities of derivatives from thymol, carvacrol, and eugenol, including compounds structurally related to 4-Isopropoxy-3-methylphenol, revealed remarkable antioxidative properties. These derivatives demonstrated significant antioxidant capacity, comparable or superior to butylated hydroxytoluene and vitamin C, and exhibited dose-dependent antiproliferative effects on human uterine carcinoma cells (HeLa), indicating potential applications in adjuvant experimental cancer treatments (Mastelić et al., 2008).

Environmental Biodegradation

Research on a novel metabolic pathway for the degradation of environmental contaminants, specifically 4-nonylphenol isomers, by Sphingomonas xenophaga Bayram, has shown that certain bacteria can utilize these compounds as growth substrates. This study contributes to understanding how bacteria can degrade phenolic environmental pollutants, including derivatives of 4-Isopropoxy-3-methylphenol, thus highlighting its role in bioremediation processes (Gabriel et al., 2005).

Polymer Chemistry

Investigations into the reactions of methylenebis phenol derivatives with trimethylaluminum have demonstrated the potential of these compounds, related to 4-Isopropoxy-3-methylphenol, in creating highly efficient catalysts for the ring-opening polymerization of lactones. This research opens avenues for the development of new materials and polymers with specific properties, catering to industrial needs (Chen et al., 2001).

Estrogenic Activity Study

The synthesis and estrogenic activity assessment of 4-nonylphenol isomers, structurally similar to 4-Isopropoxy-3-methylphenol, have provided insights into the varied activities of these compounds on estrogen receptors. This research is pivotal in understanding the endocrine-disrupting potential of phenolic compounds and their derivatives, contributing to safer environmental and health practices (Uchiyama et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of 4-Isopropoxy-3-methylphenol (IPMP) are various intraoral pathogenic microorganisms, including Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa . These microorganisms are responsible for various oral diseases and infections.

Mode of Action

IPMP exhibits strong biofilm formation inhibitory activity and antimicrobial effects against these intraoral pathogenic microorganisms . It interacts with these targets, inhibiting their growth and biofilm formation, which are crucial for their survival and pathogenicity .

Biochemical Pathways

This antioxidant activity is advantageous for preserving the quality of preparations, including cosmetics, in which large amounts of materials that are likely to degrade by oxidation are contained .

Result of Action

The action of IPMP results in significant antimicrobial and antifungal effects against Candida fungi and multiple intraoral pathogenic microorganisms . This leads to the inhibition of growth or biofilm formation, contributing to the prevention and treatment of oral infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IPMP. For instance, the compound is stable and retains its properties over an extended period of time . The type of surfactants co-applied with ipmp can significantly affect its antifungal activity . Therefore, careful consideration of these factors is crucial when formulating products containing IPMP.

Safety and Hazards

The safety information for 4-Isopropoxy-3-methylphenol includes the following hazard statements: H315, H319, H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

3-methyl-4-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSJXQFLISVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2930231.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2930238.png)

![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)

![N-[8-hydroxy-2,2-dimethyl-6-(2-methylphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2930244.png)

![3-(methyl((3-oxo-3H-benzo[f]chromen-1-yl)methyl)amino)propanenitrile](/img/structure/B2930246.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)